2-(4-Boc-piperazinyl)-2-(4-chloro-phenyl)acetic acid
Overview
Description
2-(4-Boc-piperazinyl)-2-(4-chloro-phenyl)acetic acid is a compound that features a piperazine moiety protected by a tert-butoxycarbonyl (Boc) group, and a phenyl ring substituted with a chlorine atom. This structure is indicative of a molecule that could be involved in medicinal chemistry as a building block for more complex molecules with potential biological activity.
Synthesis Analysis
The synthesis of related piperazine derivatives has been reported, where the optimization of substituents on the nitrogen of the piperidine ring was crucial. For instance, the introduction of fluorine-substituted tert-butoxycarbonyl groups led to the identification of potent inhibitors with good enzyme and cell-based assay activities . Although the specific synthesis of this compound is not detailed, similar synthetic routes could be employed, involving protection of the piperazine nitrogen, followed by the introduction of the chlorophenyl acetic acid moiety.
Molecular Structure Analysis
The molecular structure of related compounds, such as 1-[(4-Chlorophenyl)(phenyl)methyl]piperazine, has been analyzed, revealing a chair conformation of the piperazine ring and the presence of disorder in the chlorine atoms. This suggests that the piperazine moiety in this compound would likely adopt a similar conformation, which could influence its binding properties in biological systems .
Chemical Reactions Analysis
The reactivity of the Boc-protected piperazine can be inferred from studies on similar compounds. For example, the Boc group is known to be a protecting group that can be removed under acidic conditions, allowing for further functionalization of the piperazine nitrogen. The presence of the chlorophenyl group could also allow for nucleophilic substitution reactions, potentially leading to the formation of new carbon-nitrogen bonds .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not provided, related compounds have been shown to form extensive hydrogen bonding networks in the solid state, contributing to their stability and solid-state properties. The Boc group is known to confer steric bulk and influence the solubility and overall reactivity of the molecule .
Scientific Research Applications
Synthesis and Derivative Formation
- A study by Acharyulu et al. (2009) involved the synthesis of novel 2-(2-(4-((3,4-Dihydro-4-oxo-3-aryl quinazolin-2-yl)methyl)piperazin-1-yl)acetoyloxy)-2-phenyl acetic acid esters. These compounds were created using stereoselective diazotization and esterification processes, highlighting the versatility of piperazine derivatives in chemical synthesis (Acharyulu et al., 2009).
Pharmaceutical Research
- Cetirizine, a derivative of a related compound, has been studied for its effectiveness as a piperazine antihistamine. It's a selective H1 histamine receptor antagonist used in treating urticaria and allergic rhinitis (Arlette, 1991).
Antimicrobial Applications
- Patel and Mistry (2004) researched the synthesis of novel sulphoamides from piperazinyl compounds, evaluating their antibacterial efficacy. This study underscores the potential of piperazinyl derivatives in developing new antibacterial agents (Patel & Mistry, 2004).
Stability Studies
- Research by Gendugov et al. (2021) focused on the stability of a specific piperazinyl-quinazolin-4(3Н)-one derivative under stressful conditions. Their findings are crucial for understanding the stability and degradation pathways of these compounds, which is essential in pharmaceutical development (Gendugov et al., 2021).
properties
IUPAC Name |
2-(4-chlorophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O4/c1-17(2,3)24-16(23)20-10-8-19(9-11-20)14(15(21)22)12-4-6-13(18)7-5-12/h4-7,14H,8-11H2,1-3H3,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUSLBONTUGQJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901142422 | |
Record name | α-(4-Chlorophenyl)-4-[(1,1-dimethylethoxy)carbonyl]-1-piperazineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901142422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
885273-01-8 | |
Record name | α-(4-Chlorophenyl)-4-[(1,1-dimethylethoxy)carbonyl]-1-piperazineacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885273-01-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-(4-Chlorophenyl)-4-[(1,1-dimethylethoxy)carbonyl]-1-piperazineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901142422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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